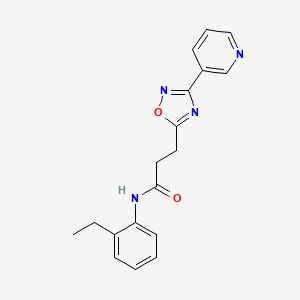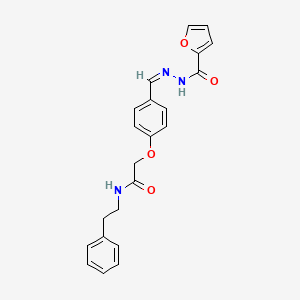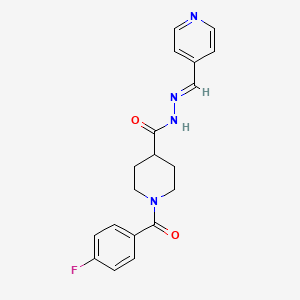
N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide, also known as ETP-46464, is a novel small-molecule inhibitor of the enzyme phosphodiesterase 5 (PDE5). PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates smooth muscle relaxation in the body. By inhibiting PDE5, ETP-46464 increases the levels of cGMP, which leads to enhanced smooth muscle relaxation and improved blood flow.
Mécanisme D'action
As mentioned earlier, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide inhibits the enzyme PDE5, which leads to increased levels of cGMP. cGMP activates protein kinase G, which in turn regulates ion channels and other signaling pathways that lead to smooth muscle relaxation. This relaxation of smooth muscle results in improved blood flow, which is beneficial in the treatment of diseases such as PAH and erectile dysfunction.
Biochemical and Physiological Effects:
In addition to its effects on smooth muscle relaxation and blood flow, this compound has been shown to have anti-inflammatory effects. In a study conducted on rats with PAH, this compound decreased the expression of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to decrease oxidative stress and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide is that it has been shown to be effective in preclinical models for the treatment of various diseases. Additionally, this compound has a relatively low toxicity profile and has been well-tolerated in animal studies. One limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
For the study of N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide include the development of more potent and selective PDE5 inhibitors, further investigation of its anti-inflammatory and antioxidant effects, and clinical trials in humans.
Méthodes De Synthèse
The synthesis of N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide involves several steps, including the reaction of 2-ethoxy-5-nitrobenzenesulfonamide with 3-(methylthio)aniline to form an intermediate, which is then reacted with 2-bromoacetylacetanilide to yield this compound. The purity of the final product is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has been studied extensively in preclinical models for the treatment of various diseases, such as pulmonary arterial hypertension (PAH), erectile dysfunction, and sickle cell disease. In a study conducted on rats with PAH, this compound improved pulmonary hemodynamics and decreased pulmonary vascular resistance. In another study, this compound improved erectile function in rats with erectile dysfunction. Additionally, this compound has been shown to inhibit sickle cell adhesion to endothelial cells, which may have implications for the treatment of sickle cell disease.
Propriétés
IUPAC Name |
N-[2-ethoxy-5-[(3-methylsulfanylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-4-23-17-9-8-15(11-16(17)18-12(2)20)25(21,22)19-13-6-5-7-14(10-13)24-3/h5-11,19H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMKRDNXOATVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)SC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)




![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)




![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)

